Taurolithocholic Acid-d5 (sodium salt)
Description
Structural Characterization and Isotopic Labeling
Taurolithocholic Acid-d5 (sodium salt) is a deuterium-labeled derivative of taurolithocholic acid, a taurine-conjugated secondary bile acid. The molecular formula of the sodium salt is $$ \text{C}{26}\text{H}{40}\text{D}5\text{N}\text{O}5\text{S}\text{Na} $$, with a molecular weight of approximately 510.7 g/mol. The compound features five deuterium atoms positioned at the 2, 2, 3, 4, and 4 carbon sites of the cholane backbone, ensuring minimal metabolic interference while maintaining physicochemical properties nearly identical to the non-deuterated form.
The structural integrity of Taurolithocholic Acid-d5 is confirmed through its nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) profiles, which align with the parent compound except for mass shifts attributable to deuterium. The sodium salt form enhances solubility in aqueous and organic solvents, critical for its utility in chromatographic applications.
Table 1: Structural Comparison of Taurolithocholic Acid and Its Deuterated Analog
| Property | Taurolithocholic Acid | Taurolithocholic Acid-d5 (Sodium Salt) |
|---|---|---|
| Molecular Formula | $$ \text{C}{26}\text{H}{45}\text{NO}_5\text{S} $$ | $$ \text{C}{26}\text{H}{40}\text{D}5\text{NO}5\text{S}\text{Na} $$ |
| Molecular Weight (g/mol) | 507.7 | 510.7 |
| Deuterium Positions | N/A | C-2, C-2, C-3, C-4, C-4 |
| Solubility | Ethanol, DMSO | Enhanced aqueous solubility |
Role as Internal Standard in Bile Acid Quantification
The primary application of Taurolithocholic Acid-d5 lies in its use as an internal standard for quantifying endogenous bile acids via liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its deuterated structure generates a distinct mass-to-charge ($$ m/z $$) ratio, enabling unambiguous differentiation from non-deuterated analytes in complex biological matrices.
In practice, researchers prepare calibration curves by spiking known concentrations of non-deuterated taurolithocholic acid with a fixed amount of Taurolithocholic Acid-d5. The ratio of their chromatographic peak intensities correlates linearly with concentration, achieving quantification limits as low as 0.1 ng/mL in serum and hepatic tissue samples. This approach mitigates matrix effects and ionization variability, ensuring reproducibility across studies of cholestasis, lipid metabolism, and enterohepatic circulation.
Table 2: Analytical Parameters for Taurolithocholic Acid-d5 in MS Applications
| Parameter | LC-MS | GC-MS |
|---|---|---|
| Ionization Mode | Electrospray (Negative) | Electron Impact |
| Retention Time (min) | 8.2 ± 0.3 | 12.5 ± 0.4 |
| Quantification Ion ($$ m/z $$) | 482.3 → 80.1 | 488.7 (Molecular Ion) |
| Linear Range (ng/mL) | 0.1–500 | 0.5–500 |
Historical Development of Deuterated Bile Acid Standards
The synthesis of deuterated bile acids traces its origins to mid-20th-century advances in isotope labeling. Pioneering work by Konrad Bloch and David Rittenberg in the 1930s demonstrated the utility of deuterium as a stable isotopic tracer in cholesterol metabolism studies. By the 1970s, the advent of GC-MS necessitated internal standards resistant to metabolic degradation, spurring the development of deuterated analogs like cholic acid-d4 and chenodeoxycholic acid-d4.
Taurolithocholic Acid-d5 emerged in the 2010s as part of a broader effort to address the analytical challenges posed by sulfated and amidated bile acids. Its design optimized deuterium placement to avoid sites of enzymatic modification, ensuring metabolic stability during in vivo and ex vivo studies. This innovation paralleled the growing recognition of bile acids as signaling molecules, necessitating precise quantification in research on farnesoid X receptor (FXR) activation and gut microbiota interactions.
Timeline of Key Developments in Deuterated Bile Acid Standards
Properties
Molecular Formula |
C26H45NNaO5S |
|---|---|
Molecular Weight |
511.7 g/mol |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2,19D; |
InChI Key |
YWXCPBUMOMIAJB-CQRAWABASA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O.[Na] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na] |
Origin of Product |
United States |
Preparation Methods
Base Compound Synthesis: Taurolithocholic Acid Sodium Salt
The synthesis begins with the preparation of the non-deuterated parent compound, Taurolithocholic Acid Sodium Salt (CAS 6042-32-6). A widely cited method involves conjugating lithocholic acid with taurine using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent. Key steps include:
- Reagent Ratios : Lithocholic acid (1 eq), taurine (1.1 eq), and EEDQ (1.4 eq) in dimethylformamide (DMF) with triethylamine.
- Reaction Conditions : Heating at 90°C for 30–40 minutes under inert atmosphere.
- Workup : Precipitation with anhydrous ether yields the triethylammonium salt, which is converted to the sodium salt via methanolic NaOH.
Deuteration Strategies
Deuteration targets five hydrogen atoms at non-exchangeable positions (e.g., methyl or sulfonate groups) to ensure isotopic stability. Two primary methods are employed:
- Isotopic Exchange :
- Synthetic Incorporation :
Industrial-Scale Production
Industrial synthesis involves specialized facilities for handling stable isotopes:
- Parent Compound Synthesis : As above, scaled to multi-kilogram batches.
- Deuteration :
- Final Product Isolation :
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
Critical Parameters and Yield Optimization
Reaction Efficiency
Yield Data
- Non-deuterated Intermediate : 85–90% yield after crystallization.
- Deuteration Step : 70–75% yield due to isotopic exchange inefficiencies.
- Final Product : >95% purity (HPLC), 60–65% overall yield.
Comparative Analysis of Methods
Challenges and Solutions
Deuterium Loss
Byproduct Formation
- Major Byproducts : Non-deuterated Taurolithocholic Acid, over-deuterated variants.
- Removal : Gradient HPLC with 0.1% formic acid/ACN.
Chemical Reactions Analysis
Types of Reactions: Taurolithocholic Acid-d5 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Taurolithocholic Acid-d5 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of bile acids.
Biology: Plays a role in studying bile acid metabolism and its effects on cellular processes.
Medicine: Used in research related to liver diseases, particularly cholestasis, to understand the mechanisms of bile acid-induced liver injury.
Industry: Employed in the development of pharmaceuticals and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of Taurolithocholic Acid-d5 (sodium salt) involves its interaction with cellular pathways related to bile acid metabolism. It acts as a potent cholestatic agent and a calcium ion agonist. The compound increases the activity of caspase-3 and caspase-7 in hepatocytes, leading to apoptosis. It also modulates protein kinase C activity, which plays a role in various cellular processes .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
